molecular formula C9H15N3 B11918178 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Cat. No.: B11918178
M. Wt: 165.24 g/mol
InChI Key: HAZJLGBOZZAVTA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is an organic compound that features a cyclopentane ring attached to a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine can be synthesized through a multi-step process One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone This intermediate is then reacted with methyl iodide to introduce the methyl group, followed by cyclization to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A simpler analog with similar pyrazole structure but lacking the cyclopentane ring.

    Cyclopentanamine: A compound with a similar cyclopentane ring but lacking the pyrazole moiety.

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine is unique due to the combination of the cyclopentane ring and the pyrazole ring with a methyl substitution. This unique structure imparts specific chemical and biological properties that are not present in its simpler analogs.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9(10)4-2-3-5-9/h6-7H,2-5,10H2,1H3

InChI Key

HAZJLGBOZZAVTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2(CCCC2)N

Origin of Product

United States

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